molecular formula C42H30O9 B015508 alpha-Viniferin CAS No. 62218-13-7

alpha-Viniferin

Cat. No.: B015508
CAS No.: 62218-13-7
M. Wt: 678.7 g/mol
InChI Key: KUTVNHOAKHJJFL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Alpha-Viniferin is a resveratrol derivative and a stilbene trimer . It has been shown to inhibit acetylcholinesterase , an enzyme that breaks down acetylcholine, a neurotransmitter in the brain. This inhibition can increase the concentration of acetylcholine in the brain, which may have potential therapeutic effects for conditions like Alzheimer’s disease.

Mode of Action

This compound interacts with its target, acetylcholinesterase, by binding to it and inhibiting its activity . This results in an increase in the concentration of acetylcholine in the brain. Furthermore, this compound has been shown to downregulate SIRT1 , vimentin , and phosphorylated AKT , which are involved in cell survival and proliferation .

Biochemical Pathways

This compound affects several biochemical pathways. By inhibiting acetylcholinesterase, it impacts the cholinergic pathway, which plays a crucial role in memory and cognition. The downregulation of SIRT1, vimentin, and phosphorylated AKT suggests that this compound may also affect pathways related to cell survival, proliferation, and apoptosis .

Pharmacokinetics

It is known that the bioavailability of resveratrol derivatives can be influenced by factors such as their chemical structure and the presence of certain functional groups .

Result of Action

This compound has demonstrated potential anti-cancer and anti-inflammatory effects . In non-small cell lung cancer cells, this compound was found to reduce cell viability and induce apoptosis, a process of programmed cell death . This was evidenced by the cleavage of caspase 3 and PARP, key markers of apoptosis .

Chemical Reactions Analysis

Alpha-Viniferin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Alpha-Viniferin is compared with other similar compounds such as:

This compound is unique due to its trimeric structure, which contributes to its potent biological activities and makes it a valuable compound for scientific research and pharmaceutical development .

Properties

IUPAC Name

3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-48H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTVNHOAKHJJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62218-13-7
Record name alpha-Viniferin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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